1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one
Description
Molecular Geometry and Conformational Analysis
Core Structural Features
1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one (C₆H₁₂N₂O) consists of a four-membered azetidine ring substituted at the 1-position with an acetyl group (CH₃C=O) and at the 3-position with an aminomethyl group (CH₂NH₂). X-ray crystallographic studies of analogous azetidine derivatives reveal that the azetidine ring adopts a puckered conformation to alleviate angle strain, with a typical puckering angle of 29.7° in gas-phase structures. The substitution pattern introduces steric and electronic perturbations, as the acetyl group’s planar geometry contrasts with the tetrahedral geometry of the aminomethyl substituent.
Table 1: Key Bond Parameters in Azetidine Derivatives
Density functional theory (DFT) calculations suggest that the acetyl group’s electron-withdrawing nature reduces electron density at the azetidine nitrogen, increasing planarity at the N–C=O moiety. Concurrently, the aminomethyl group’s lone pair on nitrogen participates in hyperconjugation with the ring, stabilizing the puckered conformation.
Properties
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLQJWEGKHPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azetidine Core Formation
Acid-Catalyzed Ring Closure
The azetidine ring is synthesized via cyclization of γ-chloroamines under acidic conditions. In WO2000063168A1, N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) undergoes hydrolysis in 3 M HCl, followed by NaOH neutralization and extraction with CH₂Cl₂. The crude product is purified via vacuum distillation, yielding a 64% crystalline solid. Critical parameters include:
Thermal Cyclization of Mesylates
Alternative routes employ mesylation and thermal cyclization. A mesylate intermediate, prepared by reacting 3-aminopropanol with methanesulfonyl chloride in methylene chloride, undergoes heating at 55–60°C for 12 hours. Post-reaction neutralization with NaHCO₃ and ether extraction isolates the azetidine derivative in 78% yield.
Table 1: Comparative Cyclization Conditions and Yields
| Method | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid hydrolysis | HCl/NaOH/K₂CO₃ | 25°C | 1 | 64 |
| Mesylate cyclization | MsCl, CH₂Cl₂, NaHCO₃ | 55–60°C | 12 | 78 |
Introduction of the Aminomethyl Group
Ethan-1-one Moiety Incorporation
Reaction Mechanism Analysis
Industrial-Scale Optimization
Catalyst Recycling
Pd(OH)₂/C catalysts are reused for 3–5 batches after washing with hot methanol, maintaining >90% activity.
Solvent Selection
Methylene chloride outperforms THF in mesylate reactions due to higher dielectric constant (ε = 8.93), stabilizing ionic intermediates.
Purity Enhancement
Silica gel chromatography (50:50 ethyl acetate/hexanes) removes polar byproducts, achieving ≥98% purity.
Chemical Reactions Analysis
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Chemistry
Synthetic Building Block
1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one serves as a versatile building block in organic synthesis. Its azetidine structure allows for the development of more complex molecules through various chemical reactions, including:
- Reactions : Nucleophilic substitutions, cyclizations, and functional group modifications.
- Applications : Used in the synthesis of heterocyclic compounds and as a precursor for pharmaceuticals.
Biology
Biochemical Assays
The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for:
- Enzyme Inhibition Studies : Investigating the inhibition of enzymes involved in metabolic processes.
- Cellular Studies : Examining its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine
Therapeutic Potential
Research into the therapeutic properties of this compound is ongoing. Notable areas of exploration include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : There is evidence indicating potential antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial membranes.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Utilized as a building block for heterocycles |
| Biology | Enzyme interaction studies | Demonstrated inhibition of key metabolic enzymes |
| Medicine | Anticancer research | Induces apoptosis in cancer cell lines |
| Industry | Specialty chemicals production | Used in developing new materials with tailored properties |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that specific formulations showed considerable inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one with similar compounds:
Key Observations:
- Substituent Effects: The aminomethyl group enhances hydrogen-bonding capacity, while azido or hydroxymethyl groups alter reactivity and solubility .
Receptor Binding and Selectivity
- 5-HT1A Receptor: Piperidine analogs (e.g., 1-[4-(aminomethyl)-4-fluoropiperidin-1-yl]ethan-1-one) show high 5-HT1A affinity (pKi = 11.07) and selectivity over other monoaminergic receptors (>1000-fold) . Azetidine analogs may offer improved selectivity due to reduced conformational flexibility.
- Bromodomains: (R)-1-(3-(aminomethyl)-piperidin-1-yl)ethan-1-one demonstrates 8.0 pIC50 at BRD4 BD1, whereas azetidine derivatives remain unexplored in this context .
Antimicrobial and Cytotoxic Activity
- Pyrazol-1-yl Derivatives : Analogous compounds like 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one exhibit antibacterial activity .
- Oxadiazole Derivatives : Cytotoxicity correlates with substituent electronegativity in 1-(4-substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives .
Biological Activity
1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one is a compound of significant interest due to its unique structural features, which include an azetidine ring and an aminomethyl group. This structure is associated with various biological activities, making it a potential candidate for therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 114.15 g/mol. Its key functional groups contribute to its reactivity and biological activity, particularly through interactions with enzymes and receptors.
The mechanism of action for this compound involves:
- Binding to Enzymes : The aminomethyl group can form hydrogen bonds, facilitating interactions with various enzymes.
- Modulation of Biological Pathways : By affecting enzyme activity, this compound may influence metabolic pathways, potentially leading to antimicrobial or anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing azetidine rings exhibit antimicrobial properties. In particular:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of azetidine derivatives:
- Inhibition of Tumor Growth : Compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cells. For instance, azetidinone derivatives have been reported to induce apoptosis in breast and prostate cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one | Hydroxymethyl group | Different reactivity profile | Antimicrobial |
| 3-(Prop-1-en-2-yl)azetidin-2-one | Prop-1-en-2-yl substituent | Affects biological activity | Anticancer |
| 1-(azetidin-3-yl)-1H-pyrazol-3-amine | Pyrazole ring incorporation | Potentially different pharmacological effects | Unknown |
| 2-[3-(aminomethyl)azetidin-1-yl]ethanone | Aminomethyl group | Similar base structure but different functional group | Antimicrobial |
Case Studies and Research Findings
Recent studies have provided insights into the biological activities associated with azetidine derivatives:
- Antiviral Activity : Certain azetidinone derivatives demonstrated moderate inhibitory activity against viruses such as human coronavirus (229E) and influenza A virus H1N1, suggesting potential applications in antiviral drug development .
- Synthesis and Evaluation : The synthesis of various azetidine derivatives has been explored extensively, revealing their potential as pharmacophores in drug design. For example, compounds synthesized through multi-step organic synthesis techniques have shown varying degrees of biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation or reductive amination of azetidine derivatives. For example:
- Step 1: React 3-(aminomethyl)azetidine with acetylating agents (e.g., acetyl chloride) under anhydrous conditions.
- Step 2: Use catalysts like triethylamine to neutralize HCl byproducts.
- Optimization Tips:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- FT-IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (C₆H₁₂N₂O, theoretical MW: 128.17 g/mol) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data in receptor-binding assays?
Methodological Answer:
- Control Experiments: Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay conditions .
- Dose-Response Curves: Perform triplicate measurements across a logarithmic concentration range (e.g., 1 nM–100 µM) to assess reproducibility .
- Computational Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs) and reconcile discrepancies between in vitro and in silico results .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
Methodological Answer:
- In Vitro ADME:
- In Vivo Studies: Administer to rodent models (IV/PO routes) and calculate parameters like half-life (t₁/₂) and bioavailability using non-compartmental analysis (NCA) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Use fume hoods and PPE (gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
- Store at –20°C in airtight containers to prevent degradation .
- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .
Data Analysis and Computational Questions
Q. How can researchers model the compound’s electronic properties for drug design?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to compute:
- HOMO-LUMO gaps (predict reactivity).
- Electrostatic potential maps (identify nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD): Simulate ligand-receptor binding in explicit solvent (e.g., water) for ≥100 ns to assess stability .
Q. What statistical methods are suitable for analyzing structure-activity relationship (SAR) data?
Methodological Answer:
- Multivariate Regression: Correlate substituent effects (e.g., azetidine ring modifications) with bioactivity using descriptors like LogP or polar surface area .
- Principal Component Analysis (PCA): Reduce dimensionality of spectral or assay data to identify key variables driving activity .
Experimental Design Challenges
Q. How to address low yields in multi-step syntheses involving azetidine intermediates?
Methodological Answer:
Q. What in vitro assays are appropriate for evaluating neuropharmacological potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
